CID 15731184
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Overview
Description
The compound with the identifier “CID 15731184” is a chemical entity listed in the PubChem database
Preparation Methods
The preparation of CID 15731184 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of various reagents and solvents under controlled conditions to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
CID 15731184 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.
Scientific Research Applications
CID 15731184 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used as a probe to study biological processes or as a potential therapeutic agent. In medicine, it could be investigated for its pharmacological properties and potential use in drug development. In industry, this compound may be utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of CID 15731184 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
CID 15731184 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison may involve analyzing the differences in reactivity, stability, and applications of these compounds. Some similar compounds include those listed in the PubChem database with related chemical structures.
Properties
Molecular Formula |
BrS |
---|---|
Molecular Weight |
111.97 g/mol |
InChI |
InChI=1S/BrS/c1-2 |
InChI Key |
BZRNNFDADQGMGA-UHFFFAOYSA-N |
Canonical SMILES |
[S]Br |
Origin of Product |
United States |
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